molecular formula C25H30FNO3 B165727 Fpmpp CAS No. 130549-78-9

Fpmpp

Cat. No.: B165727
CAS No.: 130549-78-9
M. Wt: 411.5 g/mol
InChI Key: REXOMGWVBIKJKZ-UHFFFAOYSA-N
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Description

Fpmpp is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group, a propyl chain, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fpmpp typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-Fluorobenzoyl Chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Alkylation: The 4-fluorobenzoyl chloride is then reacted with 3-chloropropylamine to form 3-(4-fluorobenzoyl)propylamine.

    Cyclization: The resulting amine is cyclized with 3-methyl-4-phenylpiperidine under basic conditions to form the desired piperidine derivative.

    Propionylation: Finally, the compound is propionylated using propionyl chloride in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Fpmpp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Fpmpp has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Fpmpp involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group may enhance its binding affinity to certain receptors, leading to modulation of their activity. The piperidine ring structure is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

    1-(3-(4-Fluorobenzoyl)propyl)-4-phenylpiperidine: Similar structure but lacks the methyl and propionoxy groups.

    4-Fluorobenzoylpropylamine: Lacks the piperidine ring and additional substituents.

    4-Fluorobenzoyl chloride: Precursor in the synthesis but lacks the piperidine and propyl groups.

Uniqueness: Fpmpp is unique due to the combination of its fluorobenzoyl group, propyl chain, and piperidine ring, which confer specific chemical and biological properties. This combination allows for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

130549-78-9

Molecular Formula

C25H30FNO3

Molecular Weight

411.5 g/mol

IUPAC Name

[1-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-4-phenylpiperidin-4-yl] propanoate

InChI

InChI=1S/C25H30FNO3/c1-3-24(29)30-25(21-8-5-4-6-9-21)15-17-27(18-19(25)2)16-7-10-23(28)20-11-13-22(26)14-12-20/h4-6,8-9,11-14,19H,3,7,10,15-18H2,1-2H3

InChI Key

REXOMGWVBIKJKZ-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Synonyms

1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine
1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, (3R,4S)-isomer
FPMPP

Origin of Product

United States

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